molecular formula C16H18N6O2S B2756785 1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1210656-47-5

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2756785
CAS RN: 1210656-47-5
M. Wt: 358.42
InChI Key: QWICXAFJLALNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H18N6O2S and its molecular weight is 358.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Stereochemical Analysis

Research has focused on the synthesis and stereochemical analysis of related compounds, highlighting their potential in medicinal chemistry. For instance, Chen et al. (2010) detailed the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, demonstrating the critical role of stereochemistry in the biological activity of complex molecules (Chen et al., 2010).

Antimicrobial Activity

Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Azab et al. (2013) reported the synthesis of new heterocyclic compounds aiming at antibacterial applications, with several compounds showing high activities, underscoring the therapeutic potential of these molecules (Azab et al., 2013).

Chemical Transformations and Reactivity

Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives, contributing to the understanding of the chemical reactivity and potential applications of these compounds in developing new pharmaceuticals (Abdelrazek et al., 2010).

Anticancer Research

Wang et al. (2015) modified a PI3K inhibitor by replacing the acetamide group with an alkylurea moiety, synthesizing derivatives with potent antiproliferative activities against human cancer cell lines. This research highlights the importance of structural modifications in enhancing the therapeutic potential of chemical compounds (Wang et al., 2015).

properties

IUPAC Name

1-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c1-21-14(13-6-2-3-7-17-13)20-22(16(21)24)9-8-18-15(23)19-11-12-5-4-10-25-12/h2-7,10H,8-9,11H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWICXAFJLALNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)NCC2=CC=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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